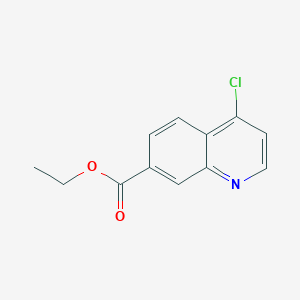
4-氯喹啉-7-羧酸乙酯
描述
Ethyl 4-chloroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloroquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloroquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物的合成
4-氯喹啉-7-羧酸乙酯是合成多种生物活性化合物的关键中间体。其结构在构建喹啉衍生物中起着至关重要的作用,而喹啉衍生物以其广泛的生物活性而闻名。 这些活性包括抗疟疾、抗菌、抗真菌和抗癌特性 。该化合物的多功能性允许开发针对特定生物途径的新型药物。
药物发现和先导化合物优化
在药物发现中,4-氯喹啉-7-羧酸乙酯用于创建各种基于喹啉的化合物库。这些库被筛选以寻找针对各种疾病的潜在治疗效果。 由于其反应性,该化合物可以进行各种化学转化,从而能够优化具有提高的效力、选择性和药代动力学性质的先导化合物 。
材料科学应用
该化合物的独特化学性质使其适用于材料科学。它可以用来合成有机半导体,这对于开发新型电子器件至关重要。 这些半导体可应用于发光二极管、场效应晶体管和光伏电池 。
催化研究
4-氯喹啉-7-羧酸乙酯可以在催化中充当配体,与各种金属形成配合物。这些配合物可以催化一系列化学反应,包括交叉偶联反应,这在复杂有机分子的合成中至关重要。 这种应用在工业化学中具有重要意义,在工业化学中需要高效和选择性的催化剂 。
环境化学
该化合物也用于环境化学研究,以开发用于检测污染物的传感器和指示剂。 它与金属离子形成稳定配合物的能力使其成为监测水和土壤中重金属污染的宝贵工具 。
先进的药物制剂
4-氯喹啉-7-羧酸乙酯在先进的药物制剂的设计中起着重要作用。它可用于提高药物的溶解度和递送,尤其是那些水溶性差的药物。 通过用该化合物修饰药物的结构,研究人员可以提高其吸收和功效 。
作用机制
Target of Action
Ethyl 4-chloroquinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways due to their broad spectrum of bio-responses . They have been associated with anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
生化分析
Biochemical Properties
Ethyl 4-chloroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Ethyl 4-chloroquinoline-7-carboxylate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to interfere with the signaling pathways that regulate cell proliferation and apoptosis, leading to changes in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-chloroquinoline-7-carboxylate involves its interaction with specific biomolecules at the molecular level. It binds to certain proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit key enzymes in metabolic pathways is a crucial aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloroquinoline-7-carboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-chloroquinoline-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .
Metabolic Pathways
Ethyl 4-chloroquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s influence on metabolic pathways is a key aspect of its biochemical activity .
Transport and Distribution
Within cells and tissues, Ethyl 4-chloroquinoline-7-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Ethyl 4-chloroquinoline-7-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
ethyl 4-chloroquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANQGUWFXQBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708110 | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282101-16-0 | |
| Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


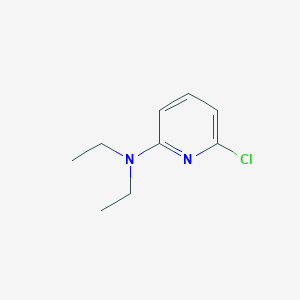
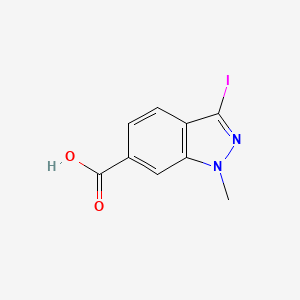

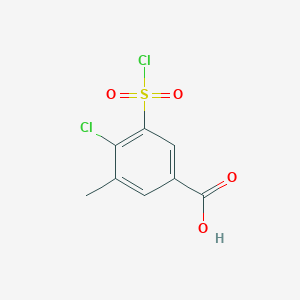


![4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1452416.png)
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
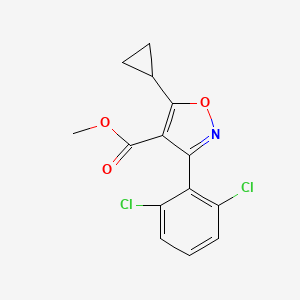
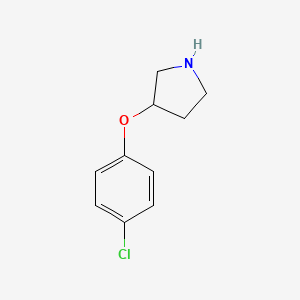
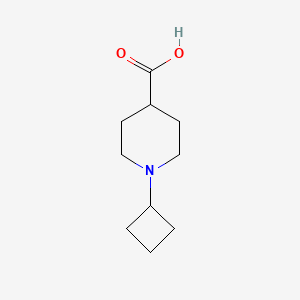
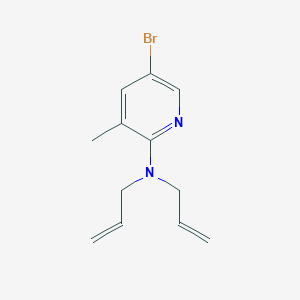
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

